(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N. This particular compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 4th position, and a phenyl group attached to the methanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the iodination of 4-methylpyridine followed by the introduction of the phenylmethanone group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent step involves the reaction of the iodinated pyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce corresponding alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-3-yl)(phenyl)methanone: Lacks the iodine atom at the 6th position.
6-Iodo-4-methylpyridin-3-yl)(methyl)methanone: Contains a methyl group instead of a phenyl group.
Uniqueness
The presence of the iodine atom at the 6th position and the phenyl group attached to the methanone moiety distinguishes (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanone from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10INO |
---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
(6-iodo-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
LNENGPRSMXVWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)I |
Origin of Product |
United States |
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